An In-Depth Technical Guide to (5-Chloro-2-methoxypyridin-3-yl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to (5-Chloro-2-methoxypyridin-3-yl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (5-Chloro-2-methoxypyridin-3-yl)boronic acid, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its application in the construction of biologically active molecules, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions and the development of kinase inhibitors targeting critical signaling pathways.
Core Compound Data
(5-Chloro-2-methoxypyridin-3-yl)boronic acid is a substituted pyridinylboronic acid derivative valued for its role as a versatile intermediate in organic synthesis.[1] Its structural features, including the chloro and methoxy substituents on the pyridine ring, offer opportunities for fine-tuning the electronic and steric properties of target molecules, making it a valuable reagent in the synthesis of pharmaceuticals and agrochemicals.[1]
| Property | Value | Reference |
| CAS Number | 943153-22-8 | |
| Molecular Formula | C₆H₇BClNO₃ | [2] |
| Molecular Weight | 187.39 g/mol | [2] |
| Appearance | White to off-white solid | |
| Purity | ≥95% | |
| Melting Point | 148-152 °C | |
| Storage | 2-8 °C | |
| SMILES | COC1=NC=C(Cl)C=C1B(O)O | |
| InChI Key | BZJQXIUWWLFBJS-UHFFFAOYSA-N | [2] |
Synthesis of (5-Chloro-2-methoxypyridin-3-yl)boronic acid
The synthesis of (5-Chloro-2-methoxypyridin-3-yl)boronic acid can be achieved through a directed ortho-metalation (DoM) strategy, followed by borylation. This approach utilizes the directing effect of the methoxy group to achieve regioselective lithiation at the C3 position of the pyridine ring. The following is a representative experimental protocol adapted from established methods for the synthesis of similar substituted phenylboronic acids.[3]
Experimental Protocol:
Materials:
-
3-Chloro-2-methoxypyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
Procedure:
-
Lithiation: To a solution of 3-chloro-2-methoxypyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 eq) dropwise. Stir the reaction mixture at this temperature for 1 hour.
-
Borylation: To the resulting solution, add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature remains at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2). Stir for 1 hour. Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford (5-Chloro-2-methoxypyridin-3-yl)boronic acid as a solid.
Application in Suzuki-Miyaura Cross-Coupling Reactions
A primary application of (5-Chloro-2-methoxypyridin-3-yl)boronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules.[4]
General Experimental Protocol for Suzuki-Miyaura Coupling:
Materials:
-
(5-Chloro-2-methoxypyridin-3-yl)boronic acid
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., dioxane, toluene, DMF, with or without water)
Procedure:
-
Reaction Setup: In a reaction vessel, combine (5-Chloro-2-methoxypyridin-3-yl)boronic acid (1.2-1.5 eq), the aryl/heteroaryl halide (1.0 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Solvent Addition and Degassing: Add the chosen solvent system. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Role in Targeting Signaling Pathways in Drug Discovery
The 2-methoxypyridine scaffold is a privileged structure in medicinal chemistry, frequently found in molecules designed to inhibit protein kinases involved in cellular signaling pathways. Aberrant signaling through pathways such as the JAK/STAT and PI3K/mTOR pathways is a hallmark of many cancers and inflammatory diseases.[5][6][7]
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors.[6] Its dysregulation is implicated in autoimmune disorders and malignancies.[6] Consequently, JAK inhibitors have emerged as an important class of therapeutic agents.[7] The chloromethoxypyridine moiety present in (5-Chloro-2-methoxypyridin-3-yl)boronic acid can serve as a key pharmacophore in the design of novel JAK inhibitors.
Conclusion
(5-Chloro-2-methoxypyridin-3-yl)boronic acid is a valuable and versatile building block for medicinal chemists and drug development professionals. Its utility in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, combined with the prevalence of the chloromethoxypyridine scaffold in kinase inhibitors, makes it a compound of significant interest. The synthetic and application protocols outlined in this guide provide a solid foundation for its use in the discovery and development of novel therapeutics targeting critical disease pathways.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (5-Chloro-2-methoxypyridin-3-yl)boronic acid | CymitQuimica [cymitquimica.com]
- 3. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. JAK/STAT signaling pathway inhibitors from MedChem Express [bio-connect.nl]
- 7. JAK-STAT inhibitors for the treatment of immunomediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
